Ethyl 6-methyl-2-({[4-(methylsulfonyl)piperazin-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Overview
Description
Ethyl 6-methyl-2-({[4-(methylsulfonyl)piperazin-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a piperazine ring substituted with a methylsulfonyl group, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methyl-2-({[4-(methylsulfonyl)piperazin-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-(methylthio)benzene and ethyl acetoacetate under basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction using 1-(methylsulfonyl)piperazine and an appropriate leaving group on the benzothiophene core.
Acetylation: The acetyl group is introduced via an acetylation reaction using acetic anhydride or acetyl chloride.
Esterification: The final step involves esterification to form the ethyl ester using ethanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperazine and benzothiophene derivatives.
Medicine: Potential therapeutic applications due to its bioactive nature, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The methylsulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with target sites.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2-({[4-(methylsulfonyl)piperazin-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Unique due to its specific substitution pattern and potential bioactivity.
Other Benzothiophene Derivatives: Similar core structure but different substituents, leading to varied biological activities.
Piperazine Derivatives: Similar piperazine ring but different functional groups, affecting their pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its combination of a benzothiophene core with a piperazine ring substituted with a methylsulfonyl group. This specific structure imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 6-methyl-2-[[2-(4-methylsulfonylpiperazin-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O5S2/c1-4-27-19(24)17-14-6-5-13(2)11-15(14)28-18(17)20-16(23)12-21-7-9-22(10-8-21)29(3,25)26/h13H,4-12H2,1-3H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRWDQSOCFHNOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CN3CCN(CC3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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